N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(ethanesulfonyl)benzamide
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Overview
Description
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(ethanesulfonyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a cyano group, a tetrahydrobenzo[b]thiophene ring, and an ethylsulfonyl group attached to a benzamide structure
Mechanism of Action
Target of Action
The primary targets of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-ethylsulfonylbenzamide are the Mitogen-activated protein kinase 10 (JNK3) and Mitogen-activated protein kinase 9 (JNK2) . These kinases are part of the mitogen-activated protein kinase (MAPK) family, which plays a crucial role in cellular signaling processes .
Mode of Action
The compound interacts with its targets, JNK2 and JNK3, by binding to the ATP-binding site of these kinases . The 3-cyano substituent of the compound forms a hydrogen bond acceptor interaction with the hinge region of the ATP-binding site . This interaction inhibits the activity of the kinases, thereby modulating the MAPK signaling pathway .
Biochemical Pathways
The compound affects the MAPK signaling pathway, which is involved in various cellular processes such as proliferation, differentiation, and apoptosis . By inhibiting JNK2 and JNK3, the compound can modulate these processes, potentially leading to various downstream effects .
Result of Action
The inhibition of JNK2 and JNK3 by the compound can lead to modulation of the MAPK signaling pathway . This could result in changes in cellular processes such as proliferation, differentiation, and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(ethanesulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the tetrahydrobenzo[b]thiophene ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the cyano group: This step might involve nucleophilic substitution reactions using cyanide sources.
Attachment of the ethylsulfonyl group: This can be done through sulfonation reactions using ethylsulfonyl chloride.
Formation of the benzamide structure: This step typically involves amide bond formation using appropriate amine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(ethanesulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide or thiophene ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst (e.g., palladium on carbon) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Comparison with Similar Compounds
Similar Compounds
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(methylsulfonyl)benzamide: Similar structure with a methylsulfonyl group instead of ethylsulfonyl.
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(propylsulfonyl)benzamide: Similar structure with a propylsulfonyl group instead of ethylsulfonyl.
Uniqueness
The uniqueness of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(ethanesulfonyl)benzamide lies in its specific functional groups and their arrangement, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the ethylsulfonyl group, for example, might confer different solubility or binding properties compared to similar compounds with different sulfonyl groups.
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-ethylsulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-2-25(22,23)13-9-7-12(8-10-13)17(21)20-18-15(11-19)14-5-3-4-6-16(14)24-18/h7-10H,2-6H2,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGWXCXXMQSXHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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